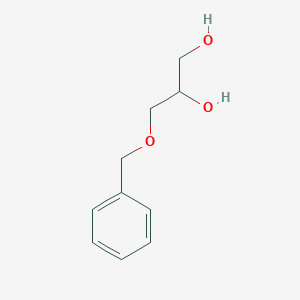

3-(Benzyloxy)propane-1,2-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCIBYRXSHRIAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4799-67-1 | |

| Record name | 3-(Benzyloxy)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4799-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 3-benzyloxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004799671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-Benzylglycerol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(benzyloxy)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(Benzyloxy)propane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-(Benzyloxy)propane-1,2-diol. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, formulation, and synthesis. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a visualization of an experimental workflow where this compound is utilized.

Core Physical Properties

This compound, also known as 1-O-Benzyl-rac-glycerol, is a chemical compound with the molecular formula C₁₀H₁₄O₃.[1] It is a diol that finds application in various chemical syntheses. The physical characteristics of this compound are critical for its handling, application, and the prediction of its behavior in different chemical environments.

The table below summarizes the key physical properties of this compound, compiled from various sources.

| Physical Property | Value | Notes |

| Molecular Weight | 182.22 g/mol | [1][2][3] |

| Density | 1.140 g/mL at 20 °C | [4] |

| Boiling Point | 140-145 °C | [4] |

| Melting Point | 62.7-63.4 °C | [4] |

| Refractive Index | n20/D 1.533 | |

| Form | Solid | [4] |

| Color | Off-White | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

| pKa | 13.65 ± 0.20 | Predicted |

| LogP | 0.5564 | [1] |

| Topological Polar Surface Area (TPSA) | 49.69 Ų | [1] |

Experimental Protocols

The accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard methodologies for measuring the key physical properties of this compound.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small sample of this compound is finely powdered using a mortar and pestle.[5]

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.[5]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially when approaching the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting.

-

The melting point is reported as a range from the onset to the completion temperature.[5]

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[6]

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)[6]

-

Clamp and stand

Procedure:

-

A small amount of liquid this compound is placed in the test tube.

-

A capillary tube, with its sealed end up, is placed inside the test tube.

-

The test tube is attached to a thermometer and immersed in a heating bath.[6]

-

The bath is heated gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7]

Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer or a precise graduated cylinder

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with this compound.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., 20 °C) to allow the liquid to reach thermal equilibrium.

-

The pycnometer is removed from the bath, wiped dry, and its mass is measured.

-

The volume of the pycnometer is determined by repeating the procedure with a liquid of known density (e.g., distilled water).

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

This method determines the equilibrium solubility of a compound in a particular solvent.[8]

Apparatus:

-

Screw-cap vials or flasks

-

Shaker or agitator at a constant temperature

-

Analytical balance

-

Filtration or centrifugation equipment

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)[9]

Procedure:

-

An excess amount of solid this compound is added to a known volume of the solvent (e.g., chloroform or methanol) in a vial.[9]

-

The vial is sealed and agitated in a constant temperature shaker until equilibrium is reached (typically 24-48 hours).[8]

-

The suspension is then filtered or centrifuged to separate the undissolved solid from the saturated solution.[9]

-

The concentration of this compound in the clear supernatant or filtrate is determined using a suitable and validated analytical method.[9]

-

The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L) at the specified temperature.

Experimental Workflow Visualization

While no direct signaling pathways involving this compound are prominently documented in the searched literature, its application in laboratory procedures provides a basis for workflow visualization. (±)-3-Benzyloxy-1,2-propanediol has been used in the enantioseparation of vicinal diols by capillary electrophoresis.[4] The following diagram illustrates the general workflow for such an experiment.

Caption: Workflow for the enantioseparation of (±)-3-(Benzyloxy)propane-1,2-diol.

This guide provides essential physical property data and standardized experimental protocols for this compound, intended to support the work of researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-(+)-3-Benzyloxy-1,2-propanediol | C10H14O3 | CID 2724795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Benzyloxy-1,2-propanediol | 4799-67-1 [chemicalbook.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. benchchem.com [benchchem.com]

- 8. scielo.br [scielo.br]

- 9. benchchem.com [benchchem.com]

3-(Benzyloxy)propane-1,2-diol chemical structure and CAS number 4799-67-1

An In-depth Technical Guide to 3-(Benzyloxy)propane-1,2-diol (CAS: 4799-67-1)

This technical guide provides a comprehensive overview of this compound, a versatile chemical compound with applications in various scientific domains. The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and Identifiers

This compound, also known as 1-O-Benzyl-rac-glycerol, is a glycerol derivative characterized by a benzyl ether group at the primary hydroxyl position.[1][2] Its chemical structure is depicted below.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 4799-67-1 | [1][3][4][5][6] |

| Molecular Formula | C₁₀H₁₄O₃ | [3][4][6][7] |

| Molecular Weight | 182.22 g/mol | [3][4][6][7] |

| Appearance | White to Off-White Solid/Semi-Solid | [3] |

| Melting Point | 62.7-63.4 °C | [3] |

| Boiling Point | 140-145 °C | [3] |

| Density | 1.140 g/mL at 20 °C | [1][3] |

| Refractive Index (n20/D) | 1.533 | [3] |

| pKa | 13.65 ± 0.20 (Predicted) | [3] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [3] |

| SMILES | C1=CC=C(C=C1)COCC(CO)O | [4] |

| InChIKey | LWCIBYRXSHRIAP-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

While specific industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be inferred from related procedures. A common approach involves the benzylation of a suitable glycerol derivative.

General Synthesis Workflow

Caption: Generalized synthetic pathway for this compound.

Experimental Protocol: Enantioseparation by Chiral Ligand Exchange Micellar Electrokinetic Chromatography (MEKC)

(±)-3-Benzyloxy-1,2-propanediol can be separated into its enantiomers using MEKC.[1] This technique is crucial for stereospecific synthesis and drug development.

-

Preparation of the Background Electrolyte (BGE):

-

Prepare a buffer solution containing a borate anion source (e.g., boric acid/sodium tetraborate).

-

Add a chiral selector, such as (5S)-pinanediol (SPD).

-

Incorporate a surfactant (e.g., Sodium Dodecyl Sulfate - SDS) to form micelles.

-

-

Sample Preparation:

-

Dissolve (±)-3-Benzyloxy-1,2-propanediol in a suitable solvent, typically the BGE or a compatible solvent.

-

-

Capillary Electrophoresis Conditions:

-

Use an uncoated fused-silica capillary.

-

Apply a constant voltage for separation.

-

Detection is typically performed using a UV detector.

-

-

Principle of Separation:

-

The borate ions form diastereomeric complexes with the enantiomers of the diol and the chiral selector.

-

These complexes have different electrophoretic mobilities within the micellar system, leading to their separation.

-

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of various biologically active molecules and research tools.

-

Synthesis of Tethered Lipid Bilayer Membranes: It has been used in the synthesis and immobilization of ether lipids for creating functional tethered lipid bilayer membranes on silicon oxide surfaces.[1] These systems are valuable for studying membrane proteins and cellular signaling.

-

Development of Aquaporin Inhibitors: This compound has been investigated as a potential inhibitor of aquaporin 4 (AQP4), a water channel protein involved in various physiological and pathological processes.[2]

Workflow: Screening for Aquaporin 4 Inhibitors

Caption: Workflow for identifying AQP4 inhibitors.

Spectral Data

A summary of available spectral data is provided below. This data is essential for the structural elucidation and quality control of the compound.

| Spectral Data Type | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, the methylene protons of the benzyl ether, and the protons of the propane-1,2-diol backbone. | [7][8][9] |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl ring, the benzylic carbon, and the three carbons of the glycerol backbone. | [9][10] |

| FTIR | Characteristic peaks for O-H stretching (diol), C-O stretching (ether and alcohol), and aromatic C-H stretching. | [11] |

| Mass Spectrometry (GC-MS) | Molecular ion peak and fragmentation pattern consistent with the structure of this compound. | [11] |

Safety and Handling

Based on available information, this compound is considered to have a low hazard profile. However, standard laboratory safety precautions should always be observed.

-

GHS Hazard Statements: H302 (Harmful if swallowed).[3]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][12]

-

Storage: Store in an inert atmosphere at room temperature.[3][12] The compound is hygroscopic and combustible.[3]

This guide provides a foundational understanding of this compound. For more detailed information, consulting the cited references is recommended.

References

- 1. (±)-3-苄氧基-1,2-丙二醇 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-(Phenylmethoxy)-1,2-propanediol | CAS#:4799-67-1 | Chemsrc [chemsrc.com]

- 3. 3-Benzyloxy-1,2-propanediol | 4799-67-1 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound, 4799-67-1 | BroadPharm [broadpharm.com]

- 6. Synthonix, Inc > 4799-67-1 | this compound [synthonix.com]

- 7. (R)-(+)-3-Benzyloxy-1,2-propanediol | C10H14O3 | CID 2724795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-(-)-3-BENZYLOXY-1,2-PROPANEDIOL(17325-85-8) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. This compound | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. 4799-67-1|this compound|BLD Pharm [bldpharm.com]

Chiral Purity in Drug Development: A Technical Guide to (R)- and (S)-3-(Benzyloxy)propane-1,2-diol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and development, the chirality of molecular entities plays a pivotal role in determining their pharmacological activity, efficacy, and safety. Enantiomers of a chiral drug can exhibit significantly different physiological effects, with one enantiomer often being responsible for the desired therapeutic action while the other may be inactive or even contribute to adverse effects. This technical guide provides a comprehensive overview of the enantiomeric pair, (R)- and (S)-3-(benzyloxy)propane-1,2-diol, which are crucial chiral building blocks in the synthesis of a variety of pharmaceuticals, most notably beta-adrenergic receptor antagonists (beta-blockers). This document will delve into their synthesis, physical and chemical properties, and their application in the development of stereochemically pure active pharmaceutical ingredients (APIs).

Introduction

The principle of stereochemistry is of paramount importance in medicinal chemistry. The human body, being a chiral environment, often interacts differently with the enantiomers of a chiral molecule. This necessitates the development of synthetic routes that can selectively produce a single, desired enantiomer of a drug molecule. (R)- and (S)-3-(benzyloxy)propane-1,2-diol are versatile chiral synthons that provide a pre-defined stereocenter, enabling the stereoselective synthesis of complex molecules. Their primary utility lies in the synthesis of aryloxypropanolamine-based beta-blockers, where the (S)-enantiomer is typically the pharmacologically active agent.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of these enantiomers is essential for their effective use in synthesis, including purification and characterization. The following table summarizes the key quantitative data for (R)- and (S)-3-(benzyloxy)propane-1,2-diol.

| Property | (R)-3-(Benzyloxy)propane-1,2-diol | (S)-3-(Benzyloxy)propane-1,2-diol | Racemic 3-(Benzyloxy)propane-1,2-diol |

| CAS Number | 56552-80-8[2] | 17325-85-8[3] | 4799-67-1[4] |

| Molecular Formula | C₁₀H₁₄O₃[2] | C₁₀H₁₄O₃[3] | C₁₀H₁₄O₃[4] |

| Molecular Weight | 182.22 g/mol [2] | 182.22 g/mol [3] | 182.22 g/mol [4] |

| Melting Point | 25-29 °C[5] | 24-26 °C | 62.7-63.4 °C[4] |

| Boiling Point | Not specified | 261 °C | 140-145 °C |

| Optical Rotation ([α]²⁰/D) | +5.5° (c=20 in chloroform)[5] | -5.5° (c=20 in chloroform) | Not applicable |

| Density | Not specified | Not specified | 1.140 g/mL at 20 °C[6] |

| Refractive Index (n²⁰/D) | Not specified | Not specified | 1.533[6] |

Synthesis of Enantiomerically Pure this compound

The preparation of enantiomerically pure (R)- and (S)-3-(benzyloxy)propane-1,2-diol is critical for their application as chiral building blocks. Several synthetic strategies have been developed to achieve high enantiomeric purity. The two most prominent methods are the Sharpless asymmetric dihydroxylation of allyl benzyl ether and the enzymatic kinetic resolution of the racemic diol.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Allyl Benzyl Ether

This method allows for the direct synthesis of either the (R)- or (S)-enantiomer by selecting the appropriate chiral ligand (AD-mix-α for the (S)-diol and AD-mix-β for the (R)-diol).[6][7]

Workflow for Sharpless Asymmetric Dihydroxylation:

References

- 1. Beta-Blockers – Chiralpedia [chiralpedia.com]

- 2. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. 56552-80-8|(R)-3-(Benzyloxy)propane-1,2-diol|BLD Pharm [bldpharm.com]

- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

An In-depth Technical Guide to 3-(Benzyloxy)propane-1,2-diol (1-O-Benzylglycerol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Benzyloxy)propane-1,2-diol, a versatile chemical intermediate with significant applications in pharmaceutical and chemical research. This document details its chemical identity, physical properties, synthesis, and key applications, with a focus on its role as a chiral building block in the development of complex molecules.

Chemical Identity and Synonyms

This compound is a glycerol molecule in which one of the primary hydroxyl groups is protected by a benzyl ether. This structural feature makes it a valuable intermediate in organic synthesis, allowing for selective reactions on the remaining free hydroxyl groups. The compound is known by several synonyms, which are crucial for researchers to identify it across different chemical databases and publications.

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| Synonyms | 1-O-Benzylglycerol, Glycerol α-monobenzyl ether, (±)-3-Benzyloxy-1,2-propanediol, 1-Benzylglycerol, 3-benzyloxy-2-propanediol, 3-benzyloxypropan-1,2-diol, DL-α-O-Benzylglycerol, 1-O-Benzyl-rac-glycerol |

| CAS Number | 4799-67-1[1][2] |

| Molecular Formula | C₁₀H₁₄O₃[1][2] |

| Molecular Weight | 182.22 g/mol [1][3] |

| InChI Key | LWCIBYRXSHRIAP-UHFFFAOYSA-N[4] |

| SMILES | C1=CC=C(C=C1)COCC(CO)O[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Appearance | White to off-white solid or colorless to yellow oil | [5] |

| Melting Point | 25-29 °C | [6] |

| Boiling Point | 140-145 °C | [5] |

| Density | 1.140 g/mL at 20 °C | [5] |

| Refractive Index (n20/D) | 1.533 | [7] |

| Solubility | Slightly soluble in chloroform and methanol. | [5] |

| Stability | Stable under normal conditions. Hygroscopic. Combustible. Incompatible with strong oxidizing agents. | [5] |

Synthesis and Purification

The most common method for the synthesis of this compound is the benzylation of glycerol. The following is a representative experimental protocol.

Experimental Protocol: Benzylation of Glycerol

Objective: To synthesize this compound by the reaction of glycerol with benzyl alcohol.

Materials:

-

Glycerol

-

Benzyl alcohol

-

Heteropoly acid catalyst (e.g., Cs2.5H0.5PW12O40/K-10)

-

Methanol

-

Ethyl acetate

-

Hexane

-

Autoclave reactor with a stirrer

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Catalyst Preparation: A Cs-modified heteropoly acid on K-10 clay support can be used as a solid acid catalyst. The preparation involves impregnating K-10 clay with an aqueous solution of the heteropoly acid and cesium salt, followed by drying and calcination.

-

Reaction Setup: In a high-pressure autoclave reactor, combine glycerol and benzyl alcohol. A typical molar ratio is 1:4 (glycerol to benzyl alcohol) to favor the formation of the mono-benzylated product.

-

Catalyst Addition: Add the prepared catalyst to the reaction mixture. The catalyst loading is typically around 3% w/v of the total reactant volume.

-

Reaction Conditions: Seal the reactor and heat the mixture to 150 °C with vigorous stirring (e.g., 1000 rpm) for 4-6 hours. The reaction is performed under solvent-free conditions.

-

Work-up: After the reaction is complete, cool the reactor to room temperature. Filter the reaction mixture to recover the solid catalyst.

-

Purification: The crude product is then purified. Unreacted benzyl alcohol can be removed by distillation under reduced pressure. The desired mono-benzyl glycerol ether (MBGE) can be separated from di-benzyl glycerol ether (DBGE) and other byproducts using column chromatography on silica gel, with a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: The purified this compound can be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Drug Development and Organic Synthesis

This compound is a key building block in the synthesis of a variety of pharmaceutical and biologically active molecules. Its utility stems from the presence of a protected primary alcohol and a vicinal diol, allowing for sequential and regioselective chemical transformations.

-

Chiral Synthesis: As a chiral molecule (available as racemic mixture or as individual enantiomers), it is extensively used in the synthesis of enantiomerically pure pharmaceuticals. The stereocenters in the glycerol backbone are crucial for the biological activity of many drugs.

-

Synthesis of Bioactive Lipids: It serves as a precursor for the synthesis of complex lipids, including ether lipids and phospholipids, which are important components of cell membranes and are involved in cellular signaling.

-

Intermediate for Pharmaceuticals: It is a documented intermediate in the synthesis of various therapeutic agents, including beta-blockers and potential HIV protease inhibitors. Its structure provides a versatile scaffold for the introduction of other functional groups.

-

Protecting Group Chemistry: The benzyl group serves as a stable protecting group for the primary hydroxyl function, which can be selectively removed under mild hydrogenolysis conditions at a later stage of a multi-step synthesis.

Biological Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound itself is a signaling molecule or directly modulates specific cellular signaling pathways. Its primary role reported is that of a synthetic intermediate. However, it is a crucial component in the synthesis of molecules that do have significant biological activities. For instance, ether lipids derived from 1-O-benzylglycerol can have profound effects on cell membrane properties and signaling cascades. The lack of direct signaling activity underscores its value as a stable and non-interfering building block in the synthesis of complex, biologically active target molecules.

Visualizations

General Synthetic Workflow

The following diagram illustrates a general workflow where this compound is used as a key intermediate in the synthesis of a more complex target molecule.

Caption: Synthetic pathway utilizing 1-O-Benzylglycerol.

This workflow highlights the strategic importance of this compound as a cornerstone for building molecular complexity in a controlled manner.

Logical Relationship in Chiral Synthesis

The following diagram illustrates the logical flow of how this compound is employed in the synthesis of chiral molecules.

Caption: Use of 1-O-Benzylglycerol in asymmetric synthesis.

This diagram demonstrates the critical role of the chiral backbone of this compound in directing the stereochemical outcome of subsequent reactions, ultimately leading to the desired enantiomerically pure product.

References

- 1. This compound | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-(+)-3-Benzyloxy-1,2-propanediol | C10H14O3 | CID 2724795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Phenylmethoxy)-1,2-propanediol | CAS#:4799-67-1 | Chemsrc [chemsrc.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-Benzyloxy-1,2-propanediol | 4799-67-1 [chemicalbook.com]

- 7. 1-Palmitoyl-3-O-benzyl-rac-glycerol | 1487-51-0 | Benchchem [benchchem.com]

Spectroscopic Profile of 3-(Benzyloxy)propane-1,2-diol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-(Benzyloxy)propane-1,2-diol, a versatile chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below. This information is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 - 7.40 | m | 5H | Phenyl-H |

| 4.55 | s | 2H | -CH₂-Ph |

| 3.85 - 3.95 | m | 1H | -CH(OH)- |

| 3.65 - 3.75 | m | 1H | -CH₂(OH) |

| 3.50 - 3.60 | m | 1H | -CH₂(OH) |

| 3.45 - 3.55 | m | 2H | -O-CH₂- |

| 2.50 - 2.80 | br s | 2H | -OH |

Solvent: CDCl₃, Reference: TMS (0 ppm). Data is compiled from publicly available spectral databases.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 137.9 | Phenyl C (quaternary) |

| 128.4 | Phenyl CH |

| 127.7 | Phenyl CH |

| 127.6 | Phenyl CH |

| 73.4 | -CH₂-Ph |

| 72.5 | -O-CH₂- |

| 70.8 | -CH(OH)- |

| 64.3 | -CH₂(OH) |

Solvent: CDCl₃. Data is compiled from publicly available spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are listed below.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 | Strong, Broad | O-H stretch (hydroxyl) |

| 3060, 3030 | Medium | C-H stretch (aromatic) |

| 2920, 2870 | Medium | C-H stretch (aliphatic) |

| 1495, 1450 | Medium | C=C stretch (aromatic ring) |

| 1100 | Strong | C-O stretch (ether and alcohol) |

| 740, 700 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Technique: Attenuated Total Reflectance (ATR) or thin film.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The data is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 182 | 5 | [M]⁺ (Molecular Ion) |

| 108 | 45 | [C₇H₈O]⁺ |

| 107 | 100 | [C₇H₇O]⁺ |

| 91 | 80 | [C₇H₇]⁺ (Tropylium ion) |

| 79 | 30 | [C₆H₇]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

To ensure a homogeneous solution, gently vortex or sonicate the vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

-

Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR.

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy Protocol (ATR Method)

1. Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

If the sample is a solid, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place the sample on the crystal and initiate the scan.

-

The instrument will direct a beam of infrared radiation through the crystal, where it will be internally reflected. An evanescent wave will penetrate a short distance into the sample, and the absorption of specific frequencies will be detected.

3. Data Processing and Analysis:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule using standard IR correlation tables.

Mass Spectrometry Protocol (GC-MS Method)

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Ensure the solution is free of any particulate matter by filtration if necessary.

-

Transfer the solution to a GC autosampler vial.

2. Instrument Setup and Data Acquisition:

-

The Gas Chromatograph (GC) separates the components of the sample based on their volatility and interaction with the GC column. A suitable temperature program is used to elute the compounds.

-

The separated components then enter the Mass Spectrometer (MS).

-

In the MS, the molecules are ionized, typically by electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam.

-

The resulting ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion.

3. Data Analysis:

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information. The fragmentation of the molecular ion provides characteristic smaller ions that can be used to deduce the structure of the original molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

The Synthesis of 3-(Benzyloxy)propane-1,2-diol: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Synthesis and Properties of 3-(Benzyloxy)propane-1,2-diol.

Introduction

This compound, also known as 1-O-benzyl-sn-glycerol, is a versatile chemical intermediate widely utilized in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a protected primary alcohol and two free vicinal hydroxyl groups, makes it a valuable building block for the stereospecific synthesis of glycerolipids, phospholipids, and other biologically active compounds. This technical guide provides a comprehensive overview of the discovery and first synthesis of this compound, detailed experimental protocols for its preparation, and a summary of its key physicochemical properties.

Historical Context and Discovery

While a singular "discovery" of this compound is not well-documented in the sense of a natural product isolation, its emergence is intrinsically linked to the broader development of synthetic methodologies for glycerol ethers in the mid-20th century. Early research into the synthesis of glycerol derivatives was driven by the need to create analogs of naturally occurring lipids for biochemical and pharmacological studies.

A significant publication in this area is the 1965 paper by W. E. Lands and A. Zschocke in the Journal of Lipid Research, which described a "new synthesis of (L)-1-O-benzylglycerol." This work highlighted the importance of the benzyl protecting group in the synthesis of optically active glycerides and provided a pathway for accessing these chiral building blocks. While not necessarily the first-ever synthesis, this paper represents a key development in the deliberate and controlled preparation of such compounds for research purposes. The methods developed during this era for the selective protection and modification of glycerol laid the foundation for the routine synthesis of compounds like this compound in modern laboratories.

Synthetic Methodologies

The preparation of this compound can be achieved through several synthetic routes. The most common and practical approaches involve either the direct benzylation of a protected glycerol derivative or the reaction of a glycerol synthon with a benzylating agent.

Method 1: Synthesis from Isopropylideneglycerol (Solketal)

A widely used and efficient method for the synthesis of this compound begins with the commercially available and inexpensive starting material, (±)-2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as isopropylideneglycerol or solketal. This two-step process involves the benzylation of the primary alcohol followed by the acidic hydrolysis of the acetonide protecting group.

Caption: Synthesis of this compound from Isopropylideneglycerol.

Method 2: Zeolite-Catalyzed Direct Benzylation of Glycerol

A greener and more direct approach involves the reaction of glycerol with benzyl alcohol in the presence of a solid acid catalyst, such as a zeolite. This method avoids the need for protecting groups and can offer high selectivity for the mono-benzylated product under optimized conditions.

Caption: Direct Benzylation of Glycerol using a Zeolite Catalyst.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on established laboratory procedures.

Protocol 1: Synthesis from Isopropylideneglycerol

Materials:

-

(±)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Isopropylideneglycerol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

Step 1: Benzylation of Isopropylideneglycerol

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add isopropylideneglycerol (1.0 equivalent) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzylated intermediate.

Step 2: Hydrolysis of the Acetonide

-

Dissolve the crude intermediate from Step 1 in a mixture of THF and 2 M aqueous HCl.

-

Stir the mixture at room temperature for 4-6 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, neutralize the acid with a saturated aqueous solution of NaHCO₃.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford pure this compound. A reported yield for a similar procedure is 60.2%.[1]

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₃ |

| Molecular Weight | 182.22 g/mol |

| Appearance | White to off-white solid or colorless oil |

| Melting Point | 62.7-63.4 °C |

| Boiling Point | 140-145 °C |

| Density | 1.140 g/mL at 20 °C |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.40–7.28 (m, 5H), 4.55 (s, 2H), 3.89 (dq, J = 9.9, 5.1 Hz, 1H), 3.73–3.60 (m, 2H), 3.56 (qd, J = 9.7, 5.1 Hz, 2H), 2.74 (s, 1H), 2.26 (s, 1H) ppm[1] |

| ¹³C NMR (126 MHz, CDCl₃) | δ 137.64, 128.54, 127.96, 127.81, 73.63, 71.82, 70.61, 64.10 ppm[1] |

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds and research tools. Its utility stems from the ability to selectively manipulate the two free hydroxyl groups after the primary alcohol has been protected with the stable benzyl group. This allows for the construction of complex, chiral molecules with defined stereochemistry.

Key applications include:

-

Synthesis of Bioactive Lipids: It is a common starting material for the synthesis of mono-, di-, and triglycerides with specific fatty acid chains, which are essential for studying lipid metabolism and signaling.

-

Preparation of Phospholipid Analogs: The diol moiety can be functionalized to create analogs of phospholipids, which are used to investigate the structure and function of cell membranes and to develop drug delivery systems.

-

Chiral Building Block: The enantiomerically pure forms of this compound are valuable chiral synthons for the total synthesis of natural products and complex drug molecules.

Conclusion

This compound is a foundational molecule in modern organic synthesis, with a history rooted in the development of methods for the selective manipulation of glycerol. The synthetic routes outlined in this guide, particularly the robust two-step procedure from isopropylideneglycerol, provide reliable access to this important building block. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development, facilitating the continued use of this compound in the creation of novel and impactful molecules.

References

An In-depth Technical Guide on the Chirality and Stereochemistry of 3-(Benzyloxy)propane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)propane-1,2-diol is a versatile chiral building block of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. Its stereochemistry plays a pivotal role in determining the biological activity and efficacy of the final products. This technical guide provides a comprehensive overview of the chirality and stereochemistry of this compound, including its enantiomeric forms, their physicochemical properties, and detailed protocols for their synthesis and resolution.

Chirality and Stereoisomers

The molecular structure of this compound contains a single stereocenter at the second carbon atom (C2) of the propane chain. This chiral center gives rise to two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)- and (S)-3-(Benzyloxy)propane-1,2-diol based on the Cahn-Ingold-Prelog priority rules.

The physical and chemical properties of the individual enantiomers are identical, with the notable exception of their interaction with plane-polarized light. One enantiomer rotates the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other rotates it in a counter-clockwise direction (levorotatory, (-)) to an equal extent. A 1:1 mixture of the (R) and (S) enantiomers is known as a racemic mixture and is optically inactive.

Data Presentation: Physicochemical Properties of Stereoisomers

The distinct stereoisomers of this compound exhibit specific optical rotations and melting points. The following table summarizes these key quantitative data for the (R)- and (S)-enantiomers.

| Property | (R)-(+)-3-(Benzyloxy)propane-1,2-diol | (S)-(-)-3-(Benzyloxy)propane-1,2-diol | Racemic (±)-3-(Benzyloxy)propane-1,2-diol |

| CAS Number | 56552-80-8 | 17325-85-8 | 4799-67-1 |

| Molecular Formula | C₁₀H₁₄O₃ | C₁₀H₁₄O₃ | C₁₀H₁₄O₃ |

| Molecular Weight | 182.22 g/mol | 182.22 g/mol | 182.22 g/mol |

| Optical Rotation | [α]²⁰/D +5.5° (c=20 in chloroform)[1] | [α]²⁰/D -5.5° (c=20% in chloroform)[2] | Not applicable (optically inactive) |

| Melting Point | 25-29 °C[1] | 24-26 °C[2] | Not specified |

| Density | Not specified | Not specified | 1.140 g/mL at 20 °C |

Experimental Protocols

The preparation of enantiomerically pure this compound is crucial for its application in stereoselective synthesis. Two primary strategies are employed: enantioselective synthesis from a prochiral precursor and resolution of a racemic mixture.

Enantioselective Synthesis from Glycidol

A common and effective method for the enantioselective synthesis of (R)- and (S)-3-(Benzyloxy)propane-1,2-diol involves the ring-opening of the corresponding enantiomer of glycidol.

Protocol: Synthesis of (R)-3-(Benzyloxy)propane-1,2-diol from (R)-Glycidol

-

Materials:

-

(R)-Glycidol

-

Benzyl alcohol

-

A suitable base catalyst (e.g., sodium hydride, potassium tert-butoxide)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of benzyl alcohol in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add the base catalyst portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to ensure the formation of the benzyl alkoxide.

-

Cool the reaction mixture to 0 °C and add (R)-glycidol dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure (R)-3-(Benzyloxy)propane-1,2-diol.

-

(Note: The synthesis of the (S)-enantiomer can be achieved by following the same protocol using (S)-glycidol as the starting material.)

Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipase-catalyzed enantioselective acylation is a particularly effective method for the resolution of this compound.

Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-(Benzyloxy)propane-1,2-diol

-

Materials:

-

(±)-3-(Benzyloxy)propane-1,2-diol

-

Immobilized lipase (e.g., Lipase AK "Amano" from Pseudomonas fluorescens or Porcine Pancreatic Lipase)

-

Acylating agent (e.g., vinyl acetate)

-

Organic solvent (e.g., hexane, supercritical carbon dioxide)

-

Molecular sieves (optional, to ensure anhydrous conditions)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of (±)-3-(Benzyloxy)propane-1,2-diol in the chosen organic solvent, add the immobilized lipase.

-

Add the acylating agent (vinyl acetate) to the mixture.

-

Stir the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress of the reaction by chiral HPLC or GC. The goal is to reach approximately 50% conversion.

-

Once the desired conversion is reached, filter off the immobilized lipase. The lipase can often be washed and reused.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting mixture contains one enantiomer of the diol and the acylated form of the other enantiomer.

-

Separate the unreacted diol from the acylated product by silica gel column chromatography.

-

The acylated enantiomer can be deacylated (e.g., by hydrolysis with a base like potassium carbonate in methanol) to obtain the other enantiopure diol.

-

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Caption: Experimental workflow for the kinetic resolution of this compound.

References

- 1. Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. US20070265458A1 - Process for the Preparation of Glycidyl Derivatives - Google Patents [patents.google.com]

A Technical Guide to 3-(Benzyloxy)propane-1,2-diol: Properties, Availability, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)propane-1,2-diol, also known as 1-O-benzylglycerol, is a versatile chiral building block extensively utilized in organic synthesis. Its structure, featuring a stable benzyl ether protecting group and a vicinal diol, makes it a valuable precursor for the stereoselective synthesis of a wide range of biologically active molecules and complex chemical entities. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and key applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

This compound is a stable compound, typically available as a colorless to off-white solid or liquid. Its key physicochemical properties are summarized in the table below. This data has been compiled from various commercial suppliers and chemical databases.

| Property | Value | References |

| Chemical Formula | C₁₀H₁₄O₃ | [1][2] |

| Molecular Weight | 182.22 g/mol | [1][2] |

| CAS Number | 4799-67-1 (racemic), 56552-80-8 ((R)-enantiomer) | [2] |

| Appearance | Colorless to off-white solid or fused solid | |

| Melting Point | 25-29 °C (for (R)-enantiomer) | |

| Density | ~1.140 g/mL at 20 °C | |

| Refractive Index | ~1.533 (at 20 °C) | |

| Solubility | Soluble in chloroform and methanol. | [1] |

| Storage Temperature | 2-8°C or -20°C |

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers in both its racemic form and as the (R)-enantiomer. The typical purity offered is ≥97%. Below is a summary of some of the major suppliers and their offerings.

| Supplier | Product Name(s) | Purity | Available Forms |

| Sigma-Aldrich | (±)-3-Benzyloxy-1,2-propanediol, (R)-(+)-3-Benzyloxy-1,2-propanediol | ≥97.0% (HPLC), 99% | Racemic, (R)-enantiomer |

| BroadPharm | This compound | 97% | Racemic |

| Synthonix | This compound | 97% | Racemic |

| CymitQuimica | This compound | 99% | Racemic |

| BLDpharm | This compound | Not specified | Racemic |

| Tokyo Chemical Industry (TCI) | (R)-(+)-3-Benzyloxy-1,2-propanediol | >98.0% (GC) | (R)-enantiomer |

Applications in Drug Development and Research

The primary utility of this compound in drug development lies in its role as a versatile chiral synthon. The presence of the diol and the protected primary alcohol allows for sequential and regioselective modifications, making it an ideal starting material for complex molecules.

Chiral Building Block in Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals, including:

-

Beta-Blockers: The core structure of many beta-blockers contains a propanolamine side chain, which can be derived from chiral precursors like this compound to ensure the desired stereochemistry for optimal therapeutic activity.

-

HIV Protease Inhibitors: The glycerol backbone is a common structural motif in a number of HIV protease inhibitors. The use of enantiomerically pure this compound allows for the controlled synthesis of these complex molecules.

-

Complex Lipids: This compound is used in the synthesis of specialized lipids, such as archaeal-type ether lipids, which are of interest in studies of membrane structure and function, as well as for drug delivery applications.

Analytical Applications

(±)-3-Benzyloxy-1,2-propanediol is utilized as a substrate in the development and optimization of analytical methods for the separation of chiral vicinal diols. Specifically, it has been used in capillary electrophoretic enantioseparation techniques.

Experimental Protocols

The following are generalized experimental protocols for key applications of this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Enzymatic Kinetic Resolution of (±)-3-(Benzyloxy)propane-1,2-diol

This protocol describes a general procedure for the separation of the enantiomers of racemic this compound using a lipase-catalyzed acylation.

Materials:

-

(±)-3-(Benzyloxy)propane-1,2-diol

-

Immobilized Lipase (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase)[3][4]

-

Acylating agent (e.g., vinyl acetate, acetic anhydride)

-

Anhydrous organic solvent (e.g., tert-butyl methyl ether, toluene)[3][4]

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

To a solution of (±)-3-(benzyloxy)propane-1,2-diol (1 equivalent) in the chosen anhydrous organic solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).

-

Add the acylating agent (1.5-3 equivalents) to the mixture.

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted diol and the acylated product.

-

Filter off the immobilized enzyme. The enzyme can often be washed with the solvent and reused.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting mixture of the acylated product and the unreacted diol by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthesis of a Propranolol Analog Intermediate

This protocol outlines a general synthesis of a propranolol analog intermediate starting from 1-naphthol and leading to a key epoxide which would subsequently react with an amine. While not starting directly from this compound, it illustrates the formation of a similar structural motif. A more direct route could involve the activation of one of the hydroxyl groups of this compound (e.g., by tosylation) followed by nucleophilic substitution with the naphthoxide and subsequent debenzylation and reaction with isopropylamine.

Materials:

-

Base (e.g., Sodium Hydroxide, Potassium Hydroxide)[5][6][7][8]

-

Solvent (e.g., Ethanol/water mixture)[8]

Procedure for Epoxide Formation:

-

Dissolve 1-naphthol in a suitable solvent system such as an ethanol/water mixture.[8]

-

Add a base like potassium hydroxide and stir for a period (e.g., 30 minutes) to form the naphthoxide.[8]

-

Slowly add epichlorohydrin to the reaction mixture.[5][6][7][8]

-

The reaction is typically heated (e.g., refluxed) for several hours and monitored by TLC.

-

After completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., diethyl ether).[8]

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude epoxide, 1-(naphthalen-1-yloxy)-2,3-epoxypropane.

-

The crude product can be purified by column chromatography.[8]

Visualizations

Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.

Conclusion

This compound is a commercially accessible and highly valuable chiral building block for the synthesis of complex organic molecules. Its utility in the stereoselective preparation of pharmaceuticals and other high-value compounds makes it an important tool for researchers in drug discovery and development. The provided information on its properties, suppliers, and generalized experimental protocols serves as a foundational resource for its effective application in the laboratory.

References

- 1. This compound | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-(+)-3-Benzyloxy-1,2-propanediol | C10H14O3 | CID 2724795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]

A-Z of 3-(Benzyloxy)propane-1,2-diol: An In-depth Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for 3-(Benzyloxy)propane-1,2-diol (CAS: 4799-67-1), also known as (±)-1-Benzylglycerol or (±)-Glycerol 1-benzyl ether. The information is compiled for professionals engaged in research and development who require detailed safety and handling protocols.

Section 1: Chemical Identification and Physical Properties

This compound is a stable, combustible, and hygroscopic solid.[1] It is incompatible with strong oxidizing agents.[1] Key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₃ | [1][2] |

| Molecular Weight | 182.22 g/mol | [1][2] |

| CAS Number | 4799-67-1 | [1][3] |

| EINECS Number | 225-358-7 | [4] |

| Appearance | Off-White Solid | [1] |

| Melting Point | 62.7-63.4 °C | [1] |

| Boiling Point | 140-145 °C | [1] |

| Density | 1.140 g/mL at 20 °C | [1] |

| Refractive Index | n20/D 1.533 | [1] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |

| pKa | 13.65 ± 0.20 (Predicted) | [1] |

| Storage Temperature | Room Temperature, Inert atmosphere | [1] |

Section 2: Hazard Identification and GHS Classification

According to aggregated data from notifications to the ECHA C&L Inventory, this compound presents several hazards.[2] However, it's important to note that in 50% of the reports, this chemical did not meet the criteria for GHS hazard classification.[2]

GHS Hazard Statements (based on 50% of reports): [2]

-

H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4).[2]

-

H315: Causes skin irritation (Skin Corrosion/Irritation - Category 2).[2]

-

H319: Causes serious eye irritation (Serious Eye Damage/Eye Irritation - Category 2A).[2]

-

H335: May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure; Respiratory tract irritation - Category 3).[2]

GHS Pictogram:

-

GHS07 (Exclamation Mark)[1]

Signal Word:

-

Warning[1]

Section 3: Toxicological Information

Limited toxicological data is publicly available for this specific compound. The primary acute toxicity concern is from oral ingestion.

| Test | Route | Species | Value | Source |

| LD50 (Lethal Dose, 50%) | Intraperitoneal | Mouse | 1650 mg/kg | [5] |

Experimental Protocol Note: The LD50 value cited was determined via an intraperitoneal route in mice.[5] Standard acute toxicity testing protocols, such as those outlined by the OECD (e.g., OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure), are typically used to generate such data. These protocols involve administering the substance to animals (commonly rodents) and observing for mortality and toxic effects over a set period. The dose that is lethal to 50% of the test population is determined. For the reported intraperitoneal study, the toxic effects beyond the lethal dose were not detailed.[5]

Section 4: First-Aid and Emergency Procedures

Immediate and appropriate first-aid measures are crucial in case of exposure.

-

Ingestion: If swallowed, and the person is conscious, rinse their mouth and provide plenty of water to drink.[6] Call a POISON CENTER or physician if the person feels unwell.[6][7] Do not induce vomiting.

-

Inhalation: Move the victim to fresh air.[6][8] If breathing is difficult or stops, provide artificial respiration and seek medical attention.[6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove all contaminated clothing.[8]

-

Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, including under the eyelids.[6] If present, remove contact lenses and continue rinsing.[7][8] Seek immediate medical attention.[6]

The following workflow outlines the general emergency response to an exposure event.

Section 5: Handling, Storage, and Personal Protection

Handling:

-

Wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[7]

-

Ensure adequate ventilation in the work area.[6]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not ingest or inhale the substance.[6]

-

Wash hands and any exposed skin thoroughly after handling.[6][7]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[7][9]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

-

Store in an inert atmosphere, as the material is hygroscopic.[1]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[10]

-

Skin Protection: Wear chemically resistant gloves.

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator (such as a type N95) if ventilation is inadequate or for spill cleanup.[10]

The logical flow for safe chemical handling is depicted in the diagram below.

Section 6: Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

The substance is combustible.[1]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: In a fire, hazardous combustion products such as carbon monoxide (CO) and carbon dioxide (CO₂) may be formed.[6] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE to prevent contact.

-

Containment and Cleanup: For spills, use an inert absorbent material to contain the substance. Place the material in appropriate containers for disposal.[9]

-

Environmental Precautions: Prevent the substance from entering drains, surface water, or groundwater.[9][11]

Section 7: Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[1]

-

Reactivity: No specific reactivity data is available, but it is noted to be incompatible with strong oxidizing agents.[1]

-

Conditions to Avoid: Avoid exposure to moisture (hygroscopic) and excess heat.

-

Incompatible Materials: Strong oxidizing agents, acids, bases.[1][6]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide and carbon dioxide.[6]

References

- 1. 3-Benzyloxy-1,2-propanediol | 4799-67-1 [chemicalbook.com]

- 2. This compound | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthonix, Inc > 4799-67-1 | this compound [synthonix.com]

- 4. 3-Benzyloxy-1,2-propanediol - Safety Data Sheet [chemicalbook.com]

- 5. 3-(Phenylmethoxy)-1,2-propanediol | CAS#:4799-67-1 | Chemsrc [chemsrc.com]

- 6. fishersci.com [fishersci.com]

- 7. 戊二酸酐 CAS 108-55-4 | 820604 [merckmillipore.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemos.de [chemos.de]

- 10. (R)-(+)-3-Benzyloxy-1,2-propanediol 99 56552-80-8 [sigmaaldrich.com]

- 11. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Solubility and Stability of 3-(Benzyloxy)propane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-(benzyloxy)propane-1,2-diol, a key intermediate in various synthetic and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining solubility and stability, alongside a review of the general stability characteristics of the benzyl ether functional group. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively work with this compound, ensuring its proper handling, storage, and application.

Introduction

This compound, also known as 1-O-benzyl-rac-glycerol, is a glycerol derivative with a benzyl ether linkage.[1] Its structure, combining a hydrophilic diol functionality with a more lipophilic benzyl group, suggests a nuanced solubility profile across various solvents. Understanding its solubility is critical for its use in chemical synthesis, formulation development, and purification processes. Furthermore, knowledge of its stability under different environmental conditions is paramount for determining appropriate storage conditions and predicting its shelf-life and degradation pathways in various formulations.

This guide summarizes the available qualitative data on the solubility and stability of this compound and provides detailed experimental methodologies for the quantitative determination of these properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4799-67-1 | [2] |

| Molecular Formula | C₁₀H₁₄O₃ | [2][3] |

| Molecular Weight | 182.22 g/mol | [2][3] |

| Appearance | Off-White Solid | [2] |

| Density | 1.140 g/mL at 20 °C | [2] |

| Melting Point | 62.7-63.4 °C | [2] |

| Boiling Point | 140-145 °C | [2] |

| Refractive Index | n20/D 1.533 | [2] |

| pKa (Predicted) | 13.65 ± 0.20 | [2] |

Solubility Profile

Qualitative Solubility Data

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Chloroform | Slightly | [2] |

| Methanol | Slightly | [2] |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the concentration of this compound in a saturated solution at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Sealed vials or flasks

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography-Mass Spectrometry (GC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated HPLC or GC-MS method to determine the concentration of this compound.

-

Data Reporting: Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L, at the specified temperature.

Stability Profile

General Stability and Storage

This compound is reported to be a stable compound.[2] However, it is also described as hygroscopic and incompatible with strong oxidizing agents.[2] Therefore, it should be stored in a tightly sealed container in an inert atmosphere at room temperature.[2]

Factors Affecting Stability

The stability of this compound is primarily influenced by the chemical reactivity of its benzyl ether and diol functional groups.

-

pH: The benzyl ether linkage is generally stable to both acidic and basic conditions. However, very strong acids may cause cleavage.

-

Oxidation: As with other ethers, the benzylic position is susceptible to oxidation. Contact with strong oxidizing agents should be avoided.

-

Reduction: The benzyl ether group is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C), a common deprotection strategy in organic synthesis.

-

Temperature: While generally stable at room temperature, elevated temperatures could potentially lead to degradation.

-

Light: The effect of light on the stability of this compound is not explicitly documented. However, as a general precaution for pharmaceutical compounds, photostability studies are recommended.

Experimental Protocol for Stability Testing

This protocol outlines a general approach for assessing the stability of this compound under various stress conditions, in accordance with general principles from pharmaceutical stability testing guidelines.

Objective: To evaluate the stability of this compound under conditions of elevated temperature, varying pH, and light exposure.

Materials:

-

This compound

-

Buffers of various pH values (e.g., pH 2, 7, 9)

-

High-purity water and other relevant solvents

-

Forced-air stability oven

-

Photostability chamber

-

Calibrated pH meter

-

Validated stability-indicating analytical method (e.g., HPLC) capable of separating the parent compound from potential degradation products.

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the desired solvents or buffer systems at a known concentration.

-

Stress Conditions:

-

Thermal Stability: Store samples at elevated temperatures (e.g., 40 °C, 60 °C) in a stability oven.

-

pH Stability (Hydrolysis): Store samples in buffers of different pH values at a specified temperature.

-

Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

-

Time Points: Withdraw aliquots of the samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours for initial stress testing, and longer for long-term stability).

-